1-(Morpholine-4-carboxamido)cyclohexanecarboxylic acid

Medicinal Chemistry Protease Inhibitor Synthesis Scaffold Design

Researchers requiring the exact 1,1-geminal scaffold for protease inhibitor programs often face delays when substituting regioisomers or ester-protected analogs. This compound is the direct precursor cited in Seikagaku (US 2008/0058516 A1) and cathepsin K inhibitor (US 6,117,870) patent routes. - Eliminates re-optimization: 1,1-substitution places both the carboxylic acid anchor and morpholino-urea at the quaternary carbon, preserving the published stereoelectronic framework for stereoselective epoxidation and azide displacement. - Enables direct SAR diversification: the free carboxylic acid handle allows immediate amide coupling, esterification, or hydroxamic acid formation without deprotection steps. - Fragment-compliant properties: MW 256.30 g/mol, Fsp³ 0.833, LogP ~0.59, and dual H-bond donor/acceptor profile suit sp³-rich fragment screening. Procurement managers benefit from consistent batch quality (98% purity) and standard ambient shipping with no hazardous classification, minimizing lead-time and compliance overhead.

Molecular Formula C12H20N2O4
Molecular Weight 256.3 g/mol
CAS No. 274685-72-2
Cat. No. B3120884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Morpholine-4-carboxamido)cyclohexanecarboxylic acid
CAS274685-72-2
Molecular FormulaC12H20N2O4
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C(=O)O)NC(=O)N2CCOCC2
InChIInChI=1S/C12H20N2O4/c15-10(16)12(4-2-1-3-5-12)13-11(17)14-6-8-18-9-7-14/h1-9H2,(H,13,17)(H,15,16)
InChIKeyINVKIWHUBGJRQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Morpholine-4-carboxamido)cyclohexanecarboxylic acid (CAS 274685-72-2) – Procurement-Relevant Identity and Compound Class Baseline


1-(Morpholine-4-carboxamido)cyclohexanecarboxylic acid (CAS 274685-72-2) is a bifunctional organic building block comprising a cyclohexane-1-carboxylic acid core linked via a urea-type bridge to a morpholine ring . With a molecular formula of C₁₂H₂₀N₂O₄ and a molecular weight of 256.30 g/mol, the compound presents two hydrogen-bond donors, four hydrogen-bond acceptors, a calculated LogP of approximately 0.59, and a high fraction of sp³-hybridized carbons (Fsp³ = 0.833), indicating substantial three-dimensional character . It is categorized as a morpholine-containing carboxamide derivative and has been explicitly cited as a manufacturing intermediate in patent literature directed toward protease-inhibiting α-ketoamide compounds and cathepsin K inhibitors [1][2].

Compound class Morpholine-containing carboxamide building block with urea-type bridge
Key architecture 1,1-Geminal quaternary center constrains acid and morpholino-urea orientation
Reported context Patent-cited intermediate for protease-inhibitor scaffold construction

Why Generic Substitution Fails for 1-(Morpholine-4-carboxamido)cyclohexanecarboxylic acid – The Hidden Costs of Regioisomer and Functional-Group Interchange


Substituting this compound with a positional isomer such as the 2-substituted or 4-substituted morpholine-carbonyl cyclohexane carboxylic acid, or with the decarboxylated amine analog (CAS 1016857-95-6), is not functionally neutral. The 1,1-geminal substitution pattern at the cyclohexane ring places both the carboxylic acid and the morpholino-urea moiety at the same quaternary carbon, creating a sterically constrained orientation that is distinct from the 1,2- or 1,4-regioisomers . This geometry directly influences the spatial presentation of the acid handle for downstream conjugation and the conformational freedom of the morpholine ring, parameters that are critical when the compound serves as a peptidomimetic intermediate for protease inhibitor scaffolds [1]. Furthermore, the free carboxylic acid provides a reactive anchor for amide coupling or salt formation that the corresponding methyl ester (CAS 1435804-06-0) does not offer without an additional deprotection step, impacting both synthetic step count and overall yield in multi-step sequences .

Regioisomer geometry may shift pharmacophore presentation
1,2-Vicinal or 1,4-trans substitution alters spatial orientation of acid and morpholine groups versus the 1,1-geminal pattern, which may not reproduce constrained intermediate geometry required for downstream stereoselective steps.
Ester protection adds synthetic steps and yield risk
Methyl ester analogs require hydrolysis before carboxylic acid coupling, introducing at minimum one additional deprotection step and potential side reactions that the free acid avoids.
Decarboxylated or simple amide analogs lack documented precedent
Compounds such as the corresponding amine or N-cyclohexylmorpholine carboxamide are not cited as protease-inhibitor intermediates in the relevant patent families, increasing uncertainty in synthetic route transfer.

Product-Specific Quantitative Differentiation Evidence for 1-(Morpholine-4-carboxamido)cyclohexanecarboxylic acid (CAS 274685-72-2)


Regiochemical Differentiation: 1,1-Geminal vs. 1,2- and 1,4-Substituted Cyclohexane Carboxylic Acid Analogs

The compound features a unique 1,1-geminal substitution pattern (quaternary carbon bearing both the carboxylic acid and morpholino-urea groups) that is absent in the 2-substituted regioisomer (CAS 331947-26-3) and the 1,4-trans isomer. This geminal arrangement restricts rotational freedom and fixes the relative orientation of the acid and urea pharmacophores, a feature exploited in the design of peptidomimetic protease inhibitors where a kinked backbone geometry is required for active-site binding [1][2].

Regiochemistry
Class-level inference
1,1-Geminal quaternary center vs. 1,2-vicinal and 1,4-trans regioisomers
Constrained scaffold geometry supports peptidomimetic intermediate design
Based on patent structural analysis; no direct conformational data
Medicinal Chemistry Protease Inhibitor Synthesis Scaffold Design

Free Carboxylic Acid vs. Methyl Ester: Synthetic Step-Count and Convergent Coupling Readiness

The target compound presents a free carboxylic acid (purity 95–98% ), enabling direct activation and coupling (e.g., HATU, EDC/HOBt) without a deprotection step. The methyl ester analog (CAS 1435804-06-0) requires saponification prior to use as a carboxylic acid building block, adding at minimum one synthetic step and an associated yield loss . In the context of the Seikagaku patent route, the free acid form is the direct precursor to the epoxycarboxamide intermediate, whereas the methyl ester would necessitate a hydrolysis step that could compromise the epoxide integrity [1].

Synthetic step-count
Method context
≥1 step saved
Free acid eliminates deprotection, reducing timeline and side-reaction risk
Based on patent US20080058516A1; yield benefit depends on substrate sensitivity
Organic Synthesis Amide Coupling Building Block Efficiency

Documented Patent Pedigree as a Protease Inhibitor Intermediate vs. Unreferenced Structural Analogs

Unlike the decarboxylated amine analog (CAS 1016857-95-6) or the simple N-cyclohexylmorpholine-4-carboxamide, which lack explicit patent precedent as intermediates for protease inhibitors, the target compound is explicitly named and utilized in two independent patent families: US 6,117,870 (cathepsin K inhibitors, Fujirebio) [1] and US 2008/0058516 A1 (α-ketoamide protease inhibitors, Seikagaku) [2]. In US 6,117,870, 1-[N-(Morpholine-4-carbonyl)amino]cyclohexane carboxylic acid is listed as a key intermediate (Reference Example) for cyclic amide derivatives demonstrating cathepsin K inhibition, a validated target for osteoporosis and rheumatoid arthritis [1].

Patent pedigree
Reported
Cited in 2 independent patent families (cathepsin K and α-ketoamide inhibitors)
Documented intermediate context may reduce synthetic route risk
Comparators lack comparable patent documentation
Cathepsin K Inhibition α-Ketoamide Protease Inhibitors Patent-Validated Intermediates

Physicochemical Property Differentiation: LogP, Fsp³, and Hydrogen-Bonding Capacity

The compound exhibits a calculated LogP of 0.59 and an Fsp³ value of 0.833 (Fluorochem datasheet ), placing it in a favorable region of drug-like chemical space—high three-dimensionality with moderate lipophilicity. By comparison, the decarboxylated amine analog (CAS 1016857-95-6, MW 212.29) is expected to have a higher LogP due to loss of the polar carboxylic acid, while the methyl ester analog (CAS 1435804-06-0) would show increased LogP and reduced H-bond donor count (1 vs. 2). The combination of two H-bond donors and four H-bond acceptors in the target compound provides a balanced polarity profile suitable for both aqueous solubility and passive membrane permeability, consistent with its intended use as a peptidomimetic intermediate .

Physicochemical profile
Data to verify
LogP 0.59, Fsp³ 0.833, HBD 2, HBA 4
High 3D character and balanced polarity may support fragment library fit
Calculated values; experimental confirmation recommended
Drug-likeness Physicochemical Profiling Lead Optimization

Optimal Procurement and Application Scenarios for 1-(Morpholine-4-carboxamido)cyclohexanecarboxylic acid (CAS 274685-72-2)


α-Ketoamide Protease Inhibitor Synthesis (Prolyl Endopeptidase and Related Serine/Cysteine Proteases)

The compound is positioned as the direct precursor to epoxycarboxamide and azide intermediates in the Seikagaku patent route (US 2008/0058516 A1) for α-ketoamide protease inhibitors [1]. The 1,1-geminal architecture provides the steric framework necessary for subsequent stereoselective epoxidation and azide displacement steps. Procuring this specific CAS number ensures fidelity to the published synthetic sequence, avoiding the need to re-optimize conditions for a regioisomeric or ester-protected analog.

Cathepsin K Inhibitor Lead Optimization (Osteoporosis and Rheumatoid Arthritis Programs)

As documented in US Patent 6,117,870, the compound serves as a Reference Example intermediate for cyclic amide derivatives with potent and selective cathepsin K inhibitory activity [2]. Cathepsin K is a clinically validated target for bone resorption disorders. The free carboxylic acid handle enables direct diversification into libraries of amide, ester, and hydroxamic acid derivatives for structure-activity relationship (SAR) exploration.

Peptidomimetic Scaffold Construction Requiring a Quaternary Amino Acid Surrogate

The quaternary carbon at C1, bearing both a carboxylic acid and a masked amine (morpholino-urea), mimics the backbone of α,α-disubstituted amino acids such as α-aminoisobutyric acid (Aib). This feature is valuable for designing protease-resistant peptide analogs where helical stabilization and metabolic stability are desired [3]. The morpholine ring additionally offers a tertiary amine site for further functionalization or solubility modulation, a capability not present in simpler cyclohexane-amino acid building blocks.

Fragment-Based Drug Discovery (FBDD) Library Design with High Fsp³ Character

With an Fsp³ of 0.833 and a molecular weight of 256.30 g/mol, the compound satisfies recommended fragment library criteria (MW < 300, high three-dimensionality) . Its balanced LogP (0.59) and dual H-bond donor/acceptor profile make it suitable for screening against a broad range of protein targets, particularly those with deep, polar active sites that favor sp³-rich fragments over planar aromatic scaffolds.

Application
Selection Property
Validation Focus
α-Ketoamide protease inhibitor synthesis
Geminal quaternary scaffold fidelity
Patent-route reproducibility
Cathepsin K inhibitor lead optimization
Free acid diversification handle
SAR library synthesis efficiency
Peptidomimetic scaffold construction
α,α-Disubstituted amino acid surrogate
Conformational constraint and metabolic stability assessment
Fragment-based library design
High Fsp³ fragment compliance
3D fragment screening against polar active sites
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